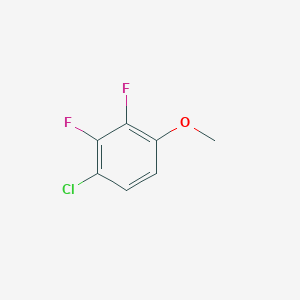

1-Chloro-2,3-difluoro-4-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

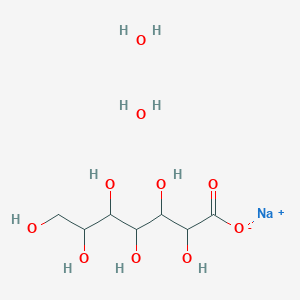

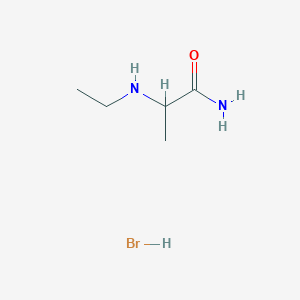

“1-Chloro-2,3-difluoro-4-methoxybenzene” is a chemical compound with the molecular formula C7H5ClF2O . It has a molecular weight of 178.57 . This compound is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for “1-Chloro-2,3-difluoro-4-methoxybenzene” is 1S/C7H5ClF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

While specific chemical reactions involving “1-Chloro-2,3-difluoro-4-methoxybenzene” are not detailed in the search results, it’s important to note that benzene derivatives can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .Physical And Chemical Properties Analysis

“1-Chloro-2,3-difluoro-4-methoxybenzene” is a liquid . Its molecular weight is 178.57 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique

Electrochemical Studies and Environmental Concerns

- Electrochemical Reduction of Environmental Pollutants: Research includes the study of electrochemical reduction processes for chlorinated and methoxylated compounds, indicating potential applications in pollution control and environmental remediation. One study explored the electrochemical reduction of methyl triclosan, a chlorinated and methoxylated benzene derivative, highlighting its relevance as an environmental pollutant and its microbial methylation from triclosan. This suggests potential electrochemical pathways for degradation or conversion of similar compounds, including 1-Chloro-2,3-difluoro-4-methoxybenzene, to less harmful products (Peverly et al., 2014).

Synthesis and Chemical Reactions

- Synthesis of Halogenated and Methoxylated Aromatic Compounds: Research on the synthesis of halogenated and methoxylated aromatic compounds can provide a foundation for understanding the chemical reactions and potential applications of 1-Chloro-2,3-difluoro-4-methoxybenzene. For example, studies on the preparation of high-purity chloro-difluorobenzenes illustrate methods to isolate specific isomers for use in agricultural and pharmaceutical applications, suggesting that similar synthetic techniques could be applied to the production and purification of 1-Chloro-2,3-difluoro-4-methoxybenzene for similar uses (Moore, 2003).

Analytical and Environmental Chemistry

- Analytical Applications and Environmental Degradation: Studies on the degradation of sunscreen agents in the presence of sodium hypochlorite have identified chlorinated breakdown products, demonstrating the reactivity of methoxybenzene compounds under certain conditions. This research can inform the understanding of the environmental fate and potential analytical detection methods for 1-Chloro-2,3-difluoro-4-methoxybenzene and its degradation products (Gackowska et al., 2015).

Safety and Hazards

While specific safety and hazard information for “1-Chloro-2,3-difluoro-4-methoxybenzene” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For instance, “4-Chloro-1,2-difluorobenzene”, a similar compound, is known to be a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

1-chloro-2,3-difluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRDYVLYQUOVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,3-difluoro-4-methoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)

![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)

![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)